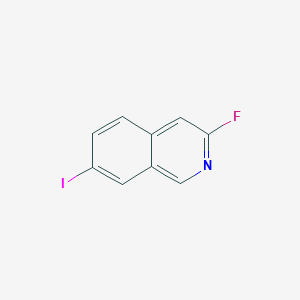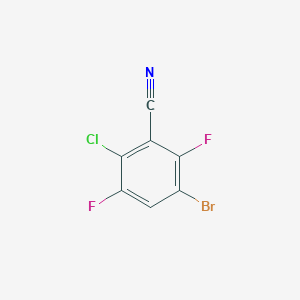
3-Bromo-6-chloro-2,5-difluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7HBrClF2N and a molecular weight of 252.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzonitrile core, making it a highly substituted aromatic compound.
Preparation Methods
The synthesis of 3-Bromo-6-chloro-2,5-difluorobenzonitrile involves multiple steps, typically starting from simpler aromatic compounds. One common method involves the halogenation of a difluorobenzonitrile precursor, followed by selective bromination and chlorination under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Bromo-6-chloro-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-6-chloro-2,5-difluorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2,5-difluorobenzonitrile depends on its specific application. In chemical reactions, the electron-withdrawing groups on the benzene ring influence the reactivity and selectivity of the compound. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, determine its effects .
Comparison with Similar Compounds
3-Bromo-6-chloro-2,5-difluorobenzonitrile can be compared with other halogenated benzonitriles, such as:
3-Bromo-2,6-difluorobenzonitrile: Similar in structure but lacks the chlorine atom.
2,6-Difluorobenzonitrile: Contains only fluorine substituents and no bromine or chlorine.
3-Bromo-5-fluorobenzonitrile: Contains bromine and fluorine but lacks the chlorine and has a different substitution pattern.
The uniqueness of this compound lies in its specific combination of halogen substituents, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C7HBrClF2N |
|---|---|
Molecular Weight |
252.44 g/mol |
IUPAC Name |
5-bromo-2-chloro-3,6-difluorobenzonitrile |
InChI |
InChI=1S/C7HBrClF2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |
InChI Key |
AGCXOMWVAOPVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



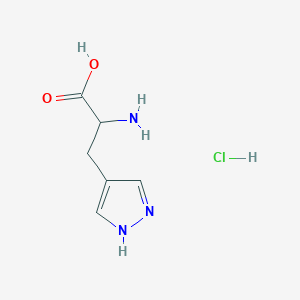
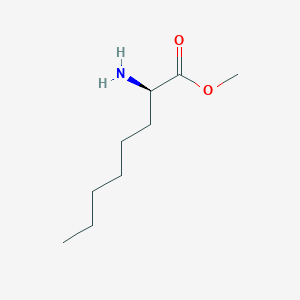
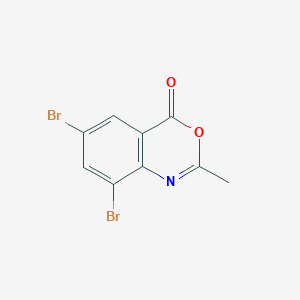
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)
![Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate](/img/structure/B13669226.png)


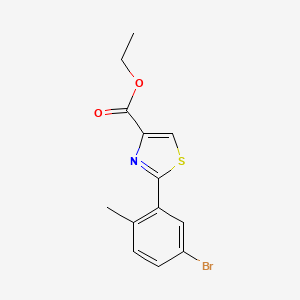

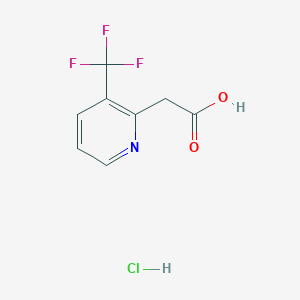
![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)

